Benzamide, 2-fluoro-N,N-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

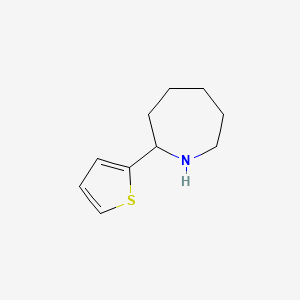

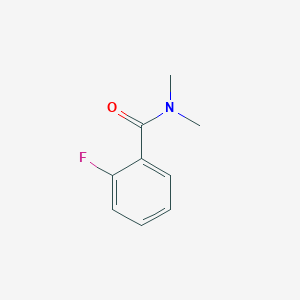

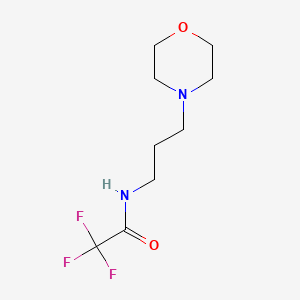

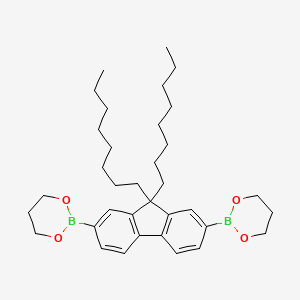

“Benzamide, 2-fluoro-N,N-dimethyl-” is a chemical compound. It is a derivative of benzamide, which is itself a compound consisting of a benzene ring connected to an amide functional group . The “2-fluoro” indicates the presence of a fluorine atom on the second carbon of the benzene ring, and “N,N-dimethyl-” indicates that the nitrogen in the amide group is bonded to two methyl groups .

Molecular Structure Analysis

The molecular structure of “Benzamide, 2-fluoro-N,N-dimethyl-” consists of a benzene ring connected to an amide functional group. The amide group is further substituted with two methyl groups . The “2-fluoro” indicates that a fluorine atom is attached to the second carbon of the benzene ring .

Chemical Reactions Analysis

While specific chemical reactions involving “Benzamide, 2-fluoro-N,N-dimethyl-” are not available, benzamides are known to participate in various chemical reactions. For instance, N,N-Dimethylbenzamide can react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone .

Wissenschaftliche Forschungsanwendungen

Imaging Agent for Cancer Diagnosis

- Malignant Melanoma Detection : A study introduced a positron emission tomography (PET) imaging probe, [18F]DMPY2, for ultrasensitive detection of malignant melanoma, demonstrating its potential as a novel PET imaging agent to diagnose melanoma at early stages (Ayoung Pyo et al., 2020).

Synthesis of Novel Compounds

- Sigma-2 Receptor Imaging : Research on fluorine-containing benzamide analogs revealed their suitability as ligands for PET imaging of the sigma-2 receptor status of solid tumors, providing a pathway for cancer diagnosis (Z. Tu et al., 2007).

- Ortho-Fluorination : The use of N-fluoro-2,4,6-trimethylpyridinium triflate in palladium-catalyzed ortho-fluorination processes opens new avenues in medicinal chemistry and synthesis, highlighting the versatility of fluorine in chemical reactions (Xisheng Wang et al., 2009).

Polymer Synthesis and Material Science

- Aromatic Polyamides : Aromatic polyamides derived from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide exhibit high thermal stability and solubility in organic solvents, suggesting their use in high-performance materials (S. Ghodke et al., 2021).

Antiviral and Antibacterial Applications

- Antiviral Activity : Some novel isatin derivatives, including 5-fluoro derivative compounds, showed significant inhibition against HCV RNA synthesis and SARS-CoV replication, presenting a potential avenue for therapeutic intervention against these viruses (P. Selvam et al., 2008).

Chemical Synthesis and Reactivity Studies

- C–H Bond Arylation : The study on the reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and benzamides in palladium-catalyzed C–H bond arylation, revealing how fluoro substituents influence regioselectivity, demonstrates the complex interactions at play in chemical synthesis processes (Mohamed Elhadi Benhalouche et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-fluoro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAHTYEQSVVEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403598 |

Source

|

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 2-fluoro-N,N-dimethyl- | |

CAS RN |

2586-34-7 |

Source

|

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)